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2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Catalog No.
S726195
CAS No.
24675-93-2
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS Number

24675-93-2

Product Name

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

IUPAC Name

2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16)

InChI Key

WCRBATJQPYIJHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by its unique pyrido-oxazinone structure. It features a fused ring system that includes both nitrogen and oxygen atoms, contributing to its distinctive chemical properties. The compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

There is no current information regarding the mechanism of action of this compound in biological systems or its interaction with other molecules.

  • As research on this specific compound is limited, safety information on its toxicity, flammability, and reactivity is currently unavailable.

Future Research Directions

  • Synthesis and characterization of the compound to establish its physical and chemical properties.
  • Investigation of potential biological activities, which could lead to further studies on its mechanism of action.
  • Exploration of synthetic modifications to create new derivatives with potentially enhanced properties.
, including:

  • Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, leading to hydrogenated derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridine rings, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Halogenation using bromine or chlorination with thionyl chloride.

Research indicates that 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action typically involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity and influencing various biological pathways.

Synthetic Routes

The synthesis of 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one generally involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminopyridine with phenylglyoxal in the presence of a catalyst under reflux conditions using organic solvents like ethanol or acetonitrile. The product can then be purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial methods are not extensively documented, industrial production would likely involve scaling up laboratory synthesis through optimization of reaction conditions and employing continuous flow reactors for improved efficiency and yield.

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential therapeutic effects against various diseases.
  • Medicine: Explored as a candidate for drug development due to its unique structural features.
  • Industry: Used in developing novel materials with specific electronic or photonic properties.

The interaction studies of 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one focus on its binding affinity to various biological targets. These studies reveal that the compound may inhibit specific enzymes by binding to their active sites, effectively blocking substrate access and altering cellular functions. The exact pathways and molecular interactions depend on the biological context of its application.

Several compounds share structural similarities with 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:

Compound NameKey Differences
2-phenyl-2H-pyrido[3,2-b][1,4]oxazineLacks the carbonyl group at the 3-position.
2-phenyl-2H-pyrido[3,2-b][1,4]thiazineContains a sulfur atom instead of oxygen.
2-phenyl-2H-pyrido[3,2-b][1,4]diazineContains a nitrogen atom instead of oxygen.

The uniqueness of 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one lies in its specific ring structure that incorporates both nitrogen and oxygen atoms. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

1.8

Dates

Last modified: 08-15-2023

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